molecular formula C13H11N3O2 B13907186 Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate CAS No. 649557-56-2

Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate

Cat. No.: B13907186
CAS No.: 649557-56-2
M. Wt: 241.24 g/mol
InChI Key: XOWUBZBMOBHBHN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyanophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate aryl aldehyde, such as 4-cyanobenzaldehyde, under acidic or basic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts like triethylamine to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, primary amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

649557-56-2

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-7-11(15-16-12)10-5-3-9(8-14)4-6-10/h3-7H,2H2,1H3,(H,15,16)

InChI Key

XOWUBZBMOBHBHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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